Antitumor agent-53

Gastrointestinal Cancer Cell Proliferation Evodiamine Derivatives

Antitumor agent-53 is a unique multi-targeted tool compound that simultaneously inhibits Topoisomerase I and disrupts the PI3K/AKT pathway, inducing G2/M arrest and apoptosis. Its polypharmacology is inherent to its N14 3-fluorophenyl-evodiamine scaffold and cannot be replicated by standard PI3K inhibitors (e.g., LY294002) or Topo I poisons (e.g., camptothecin). With an IC50 of 0.37 μM in HT-29 cells, it is ideal for colorectal adenocarcinoma research, PI3K/AKT pathway dissection, and SAR benchmarking. This differentiates it from generic single-target probes and ensures reproducible, mechanism-specific results in gastrointestinal cancer studies.

Molecular Formula C24H18FN3O
Molecular Weight 383.4 g/mol
Cat. No. B12417813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitumor agent-53
Molecular FormulaC24H18FN3O
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESC1CN2C(C3=C1C4=CC=CC=C4N3)N(C5=CC=CC=C5C2=O)C6=CC(=CC=C6)F
InChIInChI=1S/C24H18FN3O/c25-15-6-5-7-16(14-15)28-21-11-4-2-9-19(21)24(29)27-13-12-18-17-8-1-3-10-20(17)26-22(18)23(27)28/h1-11,14,23,26H,12-13H2
InChIKeyGAWLARQICSTTDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antitumor Agent-53: A Novel Evodiamine Derivative for Gastrointestinal Cancer Research


Antitumor agent-53 (CAS 2757145-67-6) is a synthetic small molecule and a potent antitumor agent, identified as an N14 3-fluorophenyl substituted derivative of the natural alkaloid evodiamine [1]. It is characterized as an inhibitor of Topoisomerase I and disrupts the PI3K/AKT signaling pathway to induce cell cycle arrest and apoptosis, showing particular promise for research in gastrointestinal tumor models [REFS-1, REFS-2].

Why Antitumor Agent-53 Cannot Be Substituted by Generic PI3K/AKT or Topoisomerase Inhibitors


Antitumor agent-53 demonstrates a unique multi-targeted profile that is not replicated by standard, single-target inhibitors of PI3K/AKT or Topoisomerase I. While it inhibits the PI3K/AKT pathway [1] and shows inhibitory activity against Topoisomerase I at 200 μM , its overall cellular effects—including G2/M phase arrest and induction of apoptosis in specific gastrointestinal cancer cell lines—result from a specific and potentially synergistic interaction with these targets [1]. This polypharmacology is inherent to its novel N14 3-fluorophenyl-substituted evodiamine scaffold, meaning that substituting it with a generic PI3K inhibitor (e.g., LY294002) or Topoisomerase I poison (e.g., camptothecin) will not reproduce its distinct anti-proliferative and pro-apoptotic signature in HGC-27 and HT-29 cell models.

Quantitative Differentiation of Antitumor Agent-53: Evidence-Based Selection Guide


Differential Anti-Proliferative Potency in Gastrointestinal Cancer Cell Lines

Antitumor agent-53 (compound 6f) exhibits a unique anti-proliferative profile across a panel of cell lines, with a notable potency in the colorectal adenocarcinoma cell line HT-29. It shows an IC50 of 0.37 μM in HT-29 cells, which is 8.4-fold lower (more potent) than its IC50 of 3.10 μM in the gastric cancer cell line HGC-27 after 72 hours of treatment . This differential activity highlights its potential utility in colorectal cancer models compared to gastric models.

Gastrointestinal Cancer Cell Proliferation Evodiamine Derivatives

Selectivity Profile Across a Panel of Cancer and Normal Cell Lines

The selectivity of Antitumor agent-53 can be assessed by comparing its activity in cancer versus non-cancer cell lines. The compound shows an IC50 of 9.11 μM in the normal gastric epithelial cell line GES-1, which is approximately 3-fold higher (less potent) than in the gastric cancer cell line HGC-27 (IC50: 3.10 μM) and 25-fold higher than in the colorectal cancer cell line HT-29 (IC50: 0.37 μM) . This suggests a degree of selectivity for cancer cells over normal gastric epithelium.

Selectivity Index Cancer Cell Lines Toxicity

Concentration-Dependent G2/M Phase Cell Cycle Arrest

Antitumor agent-53 induces a concentration-dependent arrest in the G2/M phase of the cell cycle in HGC-27 and HT-29 cells. Treatment with concentrations ranging from 0.1 μM to 0.9 μM for 24 hours results in a significant accumulation of cells in the G2/M phase . This effect is a key mechanism differentiating it from compounds that induce arrest at other checkpoints, such as the G1/S phase (e.g., Antitumor agent-55 which blocks G1/S in PC3 cells ).

Cell Cycle G2/M Arrest Mechanism of Action

Recommended Application Scenarios for Antitumor Agent-53 Based on Quantitative Evidence


Investigating PI3K/AKT-Driven Mechanisms in Colorectal Cancer

Given its potent anti-proliferative activity (IC50: 0.37 μM) and ability to induce apoptosis via PI3K/AKT pathway suppression in the colorectal cancer cell line HT-29 [1], Antitumor agent-53 is ideally suited for use as a chemical probe in studies of PI3K/AKT signaling in colorectal adenocarcinoma models. Researchers can use it to dissect pathway dependencies and as a reference compound for screening novel PI3K/AKT inhibitors.

Comparative Studies on Cell Cycle Arrest Mechanisms

Antitumor agent-53 serves as a specific tool for inducing and studying G2/M phase cell cycle arrest in gastrointestinal cancer cells [1]. This makes it valuable for comparative studies where the differential effects of G2/M versus G1/S arrest (e.g., induced by Antitumor agent-55 ) on downstream signaling, DNA damage response, and apoptotic pathways are being evaluated.

Building and Screening Targeted Compound Libraries

For institutions or companies constructing focused libraries of evodiamine derivatives or multi-targeted Topoisomerase I/PI3K inhibitors, Antitumor agent-53 is a critical inclusion. Its well-characterized activity profile [1] provides a benchmark for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity within this novel chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antitumor agent-53

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.